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Compound of Interest

Compound Name: FIIN-2

Cat. No.: B612009 Get Quote

An In-depth Analysis for Researchers, Scientists,
and Drug Development Professionals
This technical guide provides a comprehensive overview of FIIN-2, a next-generation

irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), for its application

in cancer cell line studies. This document details its mechanism of action, inhibitory activity, and

the experimental protocols necessary for its evaluation.

Core Concepts and Mechanism of Action
FIIN-2 is a potent, pan-FGFR inhibitor that has demonstrated significant efficacy against both

wild-type and drug-resistant FGFR mutations in various cancer cell lines.[1][2] Developed

through structure-based drug design, FIIN-2 distinguishes itself from first-generation FGFR

inhibitors by its ability to overcome resistance conferred by gatekeeper mutations in the ATP-

binding pocket of the kinase domain.[1][3]

The primary mechanism of action for FIIN-2 involves the formation of a covalent bond with a

conserved cysteine residue located in the P-loop of the FGFR kinase domain.[4][5] This

irreversible binding locks the kinase in an inactive "DFG-out" conformation, effectively halting

downstream signaling.[4] Beyond its primary targets, FIIN-2 has been shown to moderately

inhibit the Epidermal Growth Factor Receptor (EGFR) and has identified off-target effects on

kinases such as SRC and YES.[1][4] A notable non-FGFR target is the AMP-activated protein

kinase α1 (AMPKα1), where FIIN-2 binding at Cys185 can induce autophagy in cancer cells.[4]
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Signaling Pathways Modulated by FIIN-2
FIIN-2 primarily targets the FGFR signaling cascade, which plays a crucial role in cell

proliferation, survival, migration, and angiogenesis. Upon activation by fibroblast growth factors

(FGFs), FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling

through pathways such as the RAS-MAPK and PI3K-AKT pathways. By irreversibly inhibiting

FGFRs, FIIN-2 effectively blocks these downstream signals, leading to anti-proliferative and

pro-apoptotic effects in FGFR-dependent cancer cells.

Furthermore, the off-target activity of FIIN-2 on AMPKα1 introduces an additional layer of

complexity to its mechanism of action. Activation of the AMPK pathway can lead to the

inhibition of mTOR, a key regulator of cell growth and proliferation, and the induction of

autophagy.[4] This dual effect on both a primary oncogenic driver pathway and a critical

metabolic signaling node highlights the multifaceted impact of FIIN-2 on cancer cell biology.
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Caption: FIIN-2 inhibits FGFR and EGFR signaling while activating the AMPK pathway.

Quantitative Data Summary
The following tables summarize the in vitro inhibitory and anti-proliferative activities of FIIN-2
across various FGFR isoforms and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of FIIN-2
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Target Kinase IC50 (nM) Assay Type Reference

FGFR1 3.1 Z'-lyte [1]

FGFR2 4.3 Z'-lyte [1]

FGFR3 27 Z'-lyte [1]

FGFR4 45 Z'-lyte [1]

FGFR1 V561M 89 Z'-lyte [1]

EGFR 204 Z'-lyte [1]

Table 2: Anti-proliferative Activity of FIIN-2 in FGFR-
Dependent Cell Lines
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Cell Line Cancer Type FGFR Status EC50 (nM) Reference

Ba/F3-FGFR1 Murine pre-B cell Wild-type 93 [2]

Ba/F3-FGFR2 Murine pre-B cell Wild-type 1 [1]

Ba/F3-FGFR3 Murine pre-B cell Wild-type 10 [1]

Ba/F3-FGFR4 Murine pre-B cell Wild-type 10 [1]

Ba/F3-FGFR2

V564M
Murine pre-B cell

Gatekeeper

Mutant
58 [1]

H2077 Lung Cancer
FGFR1

Amplification
- [1]

H1581 Lung Cancer
FGFR1

Amplification
- [1]

RT112 Bladder Cancer
FGFR3/TACC3

Fusion
Potent Inhibition [1]

A2780
Ovarian

Carcinoma

FGFR4

Dependent
Potent Inhibition [1]

4T1 Breast Cancer
pan-FGFR

Dependent
Potent Inhibition [1]

LNCaP Prostate Cancer FGFR Signaling
~3 µM (growth

inhibition)
[6]

VCaP Prostate Cancer FGFR Signaling
<3 µM (growth

inhibition)
[6]

CWR-R1 Prostate Cancer FGFR Signaling
~3 µM (growth

inhibition)
[6]

Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the

study of FIIN-2 in cancer cell lines.
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Cell Viability and Proliferation Assay (CellTiter-Glo®)
This protocol outlines the steps for determining cell viability by quantifying ATP, an indicator of

metabolically active cells.
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CellTiter-Glo® Assay Workflow

Start

Seed cells in opaque-walled
96- or 384-well plates

Incubate for 24 hours
(37°C, 5% CO2)

Add FIIN-2 at various concentrations

Incubate for 72 hours
(37°C, 5% CO2)

Equilibrate plate to room temperature
(approx. 30 min)

Add CellTiter-Glo® Reagent

Mix on an orbital shaker (2 min)

Incubate at room temperature (10 min)

Record luminescence

End
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Generation of Resistant Cell Lines

Start

Culture parental cells in
logarithmic growth phase

Expose cells to a low concentration
of FIIN-2 (e.g., IC20)

Monitor cell growth and viability

Gradually increase FIIN-2 concentration
as cells recover and proliferate

Repeat the cycle of exposure and recoveryVerify resistance by determining the
IC50 of the resistant population

Once desired resistance is achieved

Perform single-cell cloning to
isolate resistant clones (optional)

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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